4-butoxy-N-(6-methylpyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-12-21-15-10-8-14(9-11-15)17(20)19-16-7-5-6-13(2)18-16/h5-11H,3-4,12H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPMRLOURXZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction between 2-amino-6-methylpyridine and 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: The compound acts as a fundamental building block in organic synthesis, allowing researchers to create more complex chemical entities.
- Material Synthesis: It is utilized in the development of new materials with specific properties, enhancing the functionality of various chemical products.
2. Biology:
- Biological Probes: 4-butoxy-N-(6-methylpyridin-2-yl)benzamide is employed as a probe to study various biological pathways and interactions, aiding in the understanding of cellular mechanisms.
- Antiviral Activity: Research indicates that benzamide derivatives can exhibit antiviral properties, potentially serving as therapeutic agents against viruses like Ebola and Marburg .
3. Medicine:
- Drug Discovery: The compound shows promise in drug development, particularly for diseases that involve specific molecular targets. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.
- Therapeutic Applications: The compound's interaction with protein kinases suggests potential applications in treating diseases that respond to kinase modulation .
The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, influencing various physiological responses. The exact targets depend on the context of its application, whether in drug discovery or biological research.
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzamide derivatives, including this compound:
- Antiviral Efficacy: A series of small molecule inhibitors based on benzamide structures have been developed to inhibit Ebola virus entry, showing significant antiviral activity .
- Insecticidal Activity: Research has demonstrated that certain benzamide derivatives possess larvicidal activities against mosquito larvae, indicating their potential use in pest control applications .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 4-butoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in nAChR Modulation
Lead Compound: 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide
- Structure : Differs from the butoxy variant by an allyloxy group (CH₂CHCH₂O) instead of butoxy (C₄H₉O).
- Activity : Inhibits hα4β2 nAChRs with an IC₅₀ of 6.0 µM and ~5-fold selectivity over hα3β4 nAChRs .
- SAR Insight : The allyloxy group provides moderate selectivity, but elongation to butoxy may enhance lipophilicity and binding interactions.
Halogen-Substituted Analogues
- 4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e): Structure: Bromo substituent at the 4-position. Properties: Melting point 73.7–74.3°C; synthesized in 92% yield via aminolysis . Activity: Not explicitly reported for nAChRs, but bromine’s electron-withdrawing effects may alter receptor interactions compared to alkoxy groups.
- 3-Fluoro-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)-benzamide hydrochloride (40): Structure: Fluorine and pyridinyl substituents. Properties: Melting point >275°C; synthesized via Suzuki coupling (65% yield) .
Aryl-Substituted Analogues
- 3-Cyano-N-(6-methylpyridin-2-yl)-4-(naphthalen-1-yl)-benzamide (58): Structure: Naphthyl group at the 4-position. Properties: Melting point 158–162°C; synthesized via palladium-catalyzed cross-coupling . Activity: Bulky naphthyl substituents may sterically hinder receptor binding, reducing potency compared to alkoxy groups.
Functional Analogues Targeting Other Receptors
mGluR5 Modulators
- 4-Butoxy-N-(2-fluorophenyl)-benzamide (VU0040237) :
- Structure : Butoxy benzamide with 2-fluorophenyl amide.
- Activity : Potent positive allosteric modulator (PAM) of mGluR5 (EC₅₀ = 33 nM–1.3 µM) .
- Key Difference : Despite shared butoxy-benzamide core, substitution at the amide nitrogen (2-fluorophenyl vs. 6-methylpyridin-2-yl) shifts target specificity from nAChRs to mGluR3.
FPR2 Agonists
- Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3-yl]-benzamide): Structure: Butoxy benzamide linked to a quinazolinone moiety. SAR Insight: The quinazolinone group confers FPR2 selectivity, absent in pyridinyl-substituted benzamides.
Comparative Data Tables
Table 1: Key Physicochemical and Pharmacological Properties
| Compound Name | Substituents | Target Receptor | IC₅₀/EC₅₀ | Selectivity Ratio | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|---|---|
| 4-Butoxy-N-(6-methylpyridin-2-yl)benzamide | 4-butoxy, 6-methylpyridin-2-yl | hα4β2 nAChR | N/A | ~5 (hα4β2 vs. hα3β4) | Not reported | Not reported |
| 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide | 4-allyloxy, 6-methylpyridin-2-yl | hα4β2 nAChR | 6.0 µM | ~5 | Not reported | Not reported |
| VU0040237 | 4-butoxy, 2-fluorophenyl | mGluR5 | 33 nM–1.3 µM | N/A | Not reported | Not reported |
| 4-Bromo-N-(6-methylpyridin-2-yl)benzamide | 4-bromo, 6-methylpyridin-2-yl | N/A | N/A | N/A | 73.7–74.3 | 92 |
Table 2: Impact of Substituents on Activity
Biological Activity
4-butoxy-N-(6-methylpyridin-2-yl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a butoxy group attached to a benzamide core, with a methylpyridine moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of these proteins, thereby modulating various biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound has been investigated for its role as a biochemical probe in enzymatic studies, potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its interaction with receptors may lead to altered signaling pathways, which could be beneficial in therapeutic contexts.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been evaluated in various cancer cell lines, showing effectiveness in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 8.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of migration |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 75% |
| IL-6 | 60% |
| IL-1β | 50% |
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry explored the compound's effects on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis at micromolar concentrations .
- Animal Models : In vivo studies using mouse models of inflammation showed that treatment with this compound led to a marked reduction in inflammatory markers and improved clinical scores compared to control groups .
- Enzymatic Studies : Investigations into the compound's role as an enzyme inhibitor revealed that it effectively inhibited key enzymes involved in cancer metabolism, suggesting its potential utility as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
